molecular formula C13H17NO2S B14216682 Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate CAS No. 827039-37-2

Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate

Katalognummer: B14216682
CAS-Nummer: 827039-37-2
Molekulargewicht: 251.35 g/mol
InChI-Schlüssel: XPXTWCDGHDBLKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate is an organic compound with a complex structure that includes an ethyl ester, a methylamino group, and a phenylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with methylamine and a phenylsulfanyl reagent. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 3-(methylamino)-2-butenoate
  • Ethyl 3-(phenylamino)-2-butenoate
  • Ethyl 3-(benzylamino)-2-butenoate

Uniqueness

Ethyl 3-(methylamino)-4-(phenylsulfanyl)but-2-enoate is unique due to the presence of both a methylamino group and a phenylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Eigenschaften

CAS-Nummer

827039-37-2

Molekularformel

C13H17NO2S

Molekulargewicht

251.35 g/mol

IUPAC-Name

ethyl 3-(methylamino)-4-phenylsulfanylbut-2-enoate

InChI

InChI=1S/C13H17NO2S/c1-3-16-13(15)9-11(14-2)10-17-12-7-5-4-6-8-12/h4-9,14H,3,10H2,1-2H3

InChI-Schlüssel

XPXTWCDGHDBLKF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(CSC1=CC=CC=C1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.